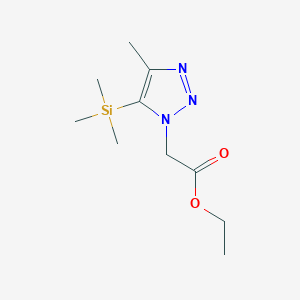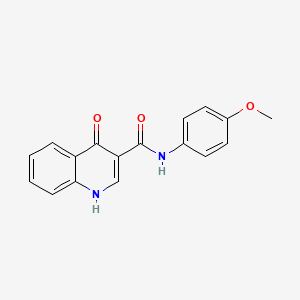
ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced through a silylation reaction, where a trimethylsilyl chloride reacts with the triazole derivative in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Triazole oxides.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(4-methyl-5-phenyltriazol-1-yl)acetate: Similar structure but with a phenyl group instead of a trimethylsilyl group.
Methyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Eigenschaften
CAS-Nummer |
1190392-86-9 |
|---|---|
Molekularformel |
C10H19N3O2Si |
Molekulargewicht |
241.36 g/mol |
IUPAC-Name |
ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate |
InChI |
InChI=1S/C10H19N3O2Si/c1-6-15-9(14)7-13-10(16(3,4)5)8(2)11-12-13/h6-7H2,1-5H3 |
InChI-Schlüssel |
NUHJKDAHUHHQGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=C(N=N1)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[[(Phenylmethyl)methylamino]methyl]benzenemethanamine](/img/structure/B8514617.png)


![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-chlorocyclopent-2-en-1-one](/img/structure/B8514640.png)


![3-[(4-Methylthiophen-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8514661.png)
